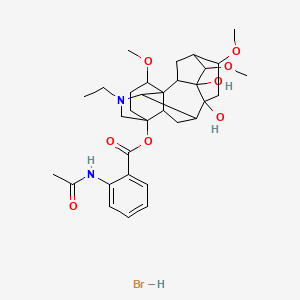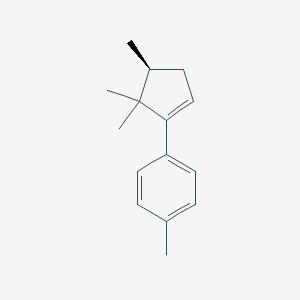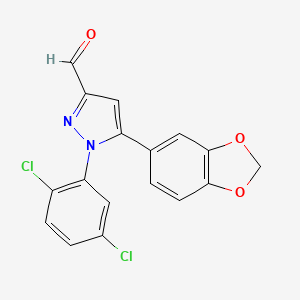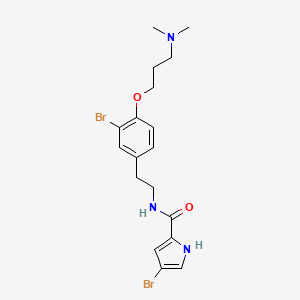
Allapinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
Lappaconite Hydrobromide is typically extracted from the roots of Aconitum sinomontanum Nakai . The extraction process involves several steps, including the use of solvents and purification techniques to isolate the alkaloid. One common method involves the hydrolysis of Lappaconitine in acidic solutions, such as sulfuric acid or hydrochloric acid, to produce N-Deacetyllappaconitine . The choice of acid and reaction conditions, including solvent, temperature, and concentration, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of Lappaconite Hydrobromide involves large-scale extraction and purification processes. The roots of Aconitum sinomontanum Nakai are harvested and processed to extract the alkaloid. The crude extract is then subjected to further purification steps, including crystallization and chromatography, to obtain high-purity Lappaconite Hydrobromide .
化学反応の分析
Types of Reactions
Lappaconite Hydrobromide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: These reactions can modify the functional groups on the alkaloid, leading to the formation of new compounds with potentially different biological activities.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid, and hydrobromic acid are commonly used for hydrolysis reactions.
Oxidizing Agents: Various oxidizing agents can be used to modify the alkaloid structure.
Major Products
The major products formed from these reactions include N-Deacetyllappaconitine and other derivatives that retain the core structure of the alkaloid but with modified functional groups .
科学的研究の応用
Lappaconite Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of diterpene alkaloids.
Medicine: Lappaconite Hydrobromide is being researched for its potential use in treating pain and inflammation.
作用機序
Lappaconite Hydrobromide exerts its effects primarily through the inhibition of sodium channels in nerve cells . By blocking these channels, the compound reduces the transmission of pain signals, leading to its analgesic effects . Additionally, it has been shown to modulate other ion channels and receptors, contributing to its anti-inflammatory and antiarrhythmic properties .
類似化合物との比較
Lappaconite Hydrobromide is often compared to other diterpene alkaloids, such as Aconitine and Mesaconitine .
Aconitine: Similar to Lappaconite Hydrobromide, Aconitine is also derived from Aconitum species and has potent analgesic properties.
Mesaconitine: This compound shares a similar structure with Lappaconite Hydrobromide but differs in its pharmacological profile.
Lappaconite Hydrobromide stands out due to its balanced profile of efficacy and safety, making it a valuable compound for further research and development .
特性
分子式 |
C32H45BrN2O8 |
|---|---|
分子量 |
665.6 g/mol |
IUPAC名 |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H |
InChIキー |
CFFYROOPXPKMEQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
ピクトグラム |
Acute Toxic |
同義語 |
allapinin allapinine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)

![(2R,6Z)-2-benzyl-1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-5,8-dihydro-2H-1,4-diazocin-3-one](/img/structure/B1258171.png)
![N'-[(2-methoxyphenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1258174.png)




![4-[[[2-(1-Azepanyl)ethyl-(2-furanylmethyl)amino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1258183.png)



![2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid](/img/structure/B1258191.png)

